5-Chloro-2-(methylsulfonyl)pyrimidine

Description

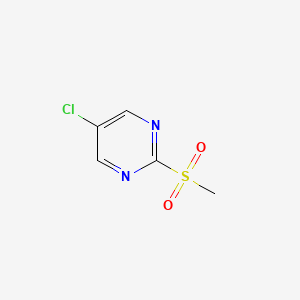

5-Chloro-2-(methylsulfonyl)pyrimidine (CAS: 38275-47-7) is a heterocyclic compound with the molecular formula C₅H₅ClN₂O₂S . Its structure features a pyrimidine ring substituted with a chlorine atom at position 5 and a methylsulfonyl group at position 2. This compound has garnered attention in medicinal chemistry and agrochemical research due to its reactivity and versatility. For instance, it serves as a key intermediate in synthesizing small-molecule reactivators of mutant p53 (e.g., PK11000), which stabilize oncogenic proteins by covalent modification of cysteine residues . Additionally, derivatives of this compound exhibit herbicidal and antimicrobial activities .

Properties

IUPAC Name |

5-chloro-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWMTFZGDJZUPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369460 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-47-7 | |

| Record name | 5-chloro-2-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methylsulfonyl)pyrimidine typically involves the chlorination of 2-(methylsulfonyl)pyrimidine. One common method includes the reaction of 2-(methylsulfonyl)pyrimidine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-(methylsulfonyl)pyrimidine+SOCl2→this compound+HCl+SO2

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Chloro-2-(methylsulfonyl)pyrimidine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(methylsulfonyl)pyrimidine or 5-alkoxy-2-(methylsulfonyl)pyrimidine can be obtained.

Scientific Research Applications

Chemistry: 5-Chloro-2-(methylsulfonyl)pyrimidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of antiviral, antibacterial, and anticancer agents. Its derivatives have shown promise in inhibiting specific biological targets.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(methylsulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit nucleic acid synthesis by targeting enzymes like thymidylate synthase or dihydrofolate reductase.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Key Observations :

- Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability may alter binding kinetics in biological systems compared to chlorine .

- Positional Effects : Shifting the chloro group from position 5 to 4 (as in 4-chloro-5-methyl analog) reduces thermal stability in p53 reactivation contexts, highlighting the importance of substitution patterns .

Functional Group Modifications

Key Observations :

- Carboxamide-Thiazole Addition : The introduction of a carboxamide group (AZ7) shifts activity from oncoprotein stabilization to antimicrobial action, likely due to altered target binding .

- Pyrazole-Oxy Substitution : Enhances herbicidal activity by promoting oxidative stress in plants, a mechanism absent in the parent compound .

Key Observations :

- The 4-chloro-5-methyl analog’s moisture sensitivity necessitates stricter storage protocols compared to the parent compound .

Biological Activity

5-Chloro-2-(methylsulfonyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a chlorine atom at the 5-position and a methylsulfonyl group at the 2-position. Its molecular formula is with a molecular weight of approximately 194.62 g/mol. This specific arrangement of substituents contributes to its unique reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its effectiveness is linked to its ability to disrupt cellular processes in microorganisms, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Potential : Research indicates that this compound may act as an anticancer agent by inhibiting key enzymes involved in tumor progression. Its structural similarity to other known anticancer compounds positions it favorably for further development in oncology.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, such as those involved in HIV replication, thereby potentially slowing down viral progression. This property highlights its potential as an antiviral agent .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies and Research Findings

-

Antimicrobial Study :

A study demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could be effective at low concentrations, suggesting its potential use in treating infections caused by resistant strains. -

Anticancer Research :

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment. The structure-activity relationship (SAR) analysis revealed that modifications to the pyrimidine ring could enhance its potency against specific cancer types. -

Enzyme Inhibition :

The compound has been explored for its ability to inhibit enzymes critical for viral replication, particularly in HIV. This inhibition could provide a pathway for developing new antiviral therapies, especially given the rising resistance to existing treatments .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols when handling 5-Chloro-2-(methylsulfonyl)pyrimidine in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective eyewear, gloves, lab coats) is mandatory due to the compound’s potential toxicity. Avoid skin contact and inhalation by conducting reactions in fume hoods or gloveboxes when volatile byproducts (e.g., HCl) are generated. Post-experiment waste must be segregated into halogenated organic waste containers and processed by certified hazardous waste facilities .

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer : A common route involves sulfonylation of 5-chloro-2-mercaptopyrimidine using methylsulfonyl chloride in anhydrous dichloromethane or THF. The reaction requires a base (e.g., triethylamine) to neutralize HCl and is monitored via TLC. Temperature control (0–5°C) is critical to minimize side reactions like over-sulfonylation .

Q. What spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 8.5–9.0 ppm) and methylsulfonyl group signals (δ 3.3–3.5 ppm for CH₃, δ 40–50 ppm for SO₂ in ¹³C).

- IR Spectroscopy : Confirm sulfonyl (S=O stretching at 1150–1350 cm⁻¹) and C-Cl (550–850 cm⁻¹) groups.

- Elemental Analysis : Validate purity (>95%) by matching C, H, N, S percentages with theoretical values .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density at the C-5 chloro position, revealing susceptibility to nucleophilic attack. Solvent effects (e.g., DMSO vs. THF) are modeled using PCM (Polarizable Continuum Model) to predict reaction kinetics. Compare computational results with experimental substituent effects (e.g., electron-withdrawing groups enhancing reactivity) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity with fixed bacterial strains and growth media).

- Structural Analysis : Use X-ray crystallography or NOESY NMR to confirm stereochemistry and tautomeric forms, which may explain divergent results.

- Meta-Analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., solvent polarity in enzyme inhibition assays) .

Q. How does the sulfonyl group influence the compound’s interactions in medicinal chemistry applications?

- Methodological Answer : The sulfonyl group enhances binding affinity to enzymes (e.g., kinases) via hydrogen bonding with active-site residues (e.g., Lys or Arg). Pharmacophore modeling shows the SO₂ group’s role in improving metabolic stability by resisting cytochrome P450 oxidation. Structure-Activity Relationship (SAR) studies suggest replacing methylsulfonyl with bulkier groups (e.g., aryl sulfonamides) modulates selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.